molecular formula C10H18N2O B2619095 N-[(1-ethylpyrrolidin-2-yl)methyl]prop-2-enamide CAS No. 1156755-77-9

N-[(1-ethylpyrrolidin-2-yl)methyl]prop-2-enamide

Cat. No. B2619095
CAS RN: 1156755-77-9
M. Wt: 182.267
InChI Key: SBEZHOUQIKOFBK-UHFFFAOYSA-N
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Description

The compound [ (1-ethylpyrrolidin-2-yl)methyl] (2-methylpropyl)amine has a similar structure . Its IUPAC name is N- [ (1-ethyl-2-pyrrolidinyl)methyl]-2-methyl-1-propanamine .


Molecular Structure Analysis

The InChI code for [ (1-ethylpyrrolidin-2-yl)methyl] (2-methylpropyl)amine is 1S/C11H24N2/c1-4-13-7-5-6-11 (13)9-12-8-10 (2)3/h10-12H,4-9H2,1-3H3 . This provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular weight of [ (1-ethylpyrrolidin-2-yl)methyl] (2-methylpropyl)amine is 184.32 . It’s important to note that this is a different compound, so the properties may not be the same for “N-[(1-ethylpyrrolidin-2-yl)methyl]prop-2-enamide”.

Safety and Hazards

The safety information for [ (1-ethylpyrrolidin-2-yl)methyl] (methyl)amine indicates that it is dangerous, with hazard statements including H227, H302, and H314 . Precautionary statements include P210, P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P370+P378, P403+P235, P405, P501 . Again, this is a different compound, so the safety and hazards may not be the same for “N-[(1-ethylpyrrolidin-2-yl)methyl]prop-2-enamide”.

properties

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-3-10(13)11-8-9-6-5-7-12(9)4-2/h3,9H,1,4-8H2,2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEZHOUQIKOFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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